molecular formula C7H7N3O3 B3057668 Methyl 5-(azidomethyl)furan-2-carboxylate CAS No. 83608-90-6

Methyl 5-(azidomethyl)furan-2-carboxylate

Cat. No. B3057668
CAS RN: 83608-90-6
M. Wt: 181.15 g/mol
InChI Key: XXNALIJSJJPTEM-UHFFFAOYSA-N
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Description

Methyl 5-(azidomethyl)furan-2-carboxylate is a chemical compound that belongs to the class of azide-containing compounds. It has been used extensively in scientific research due to its unique properties and versatile applications.

Scientific Research Applications

Synthesis and Biological Activity

Methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives, closely related to Methyl 5-(azidomethyl)furan-2-carboxylate, have been studied for their biological activities. These compounds, synthesized from furfuryl alcohol, exhibit cytotoxicity against cancer cell lines like HeLa, HepG2, and Vero. Furthermore, they show activity against Gram-positive and Gram-negative bacteria (Phutdhawong et al., 2019).

Cascade Cyclization

Methyl 2-(azidomethyl)furan-3-carboxylate, a structurally similar compound, is involved in cascade cyclization reactions with 2-cyanoacetamides. This process leads to the formation of N-substituted 5-oxo-5,9-dihydro-4H-furo-[3,2-e][1,2,3]triazolo[1,5-a][1,3]diazepine-3-carboxamides, highlighting its potential in creating new heterocyclic systems (Yagodkina et al., 2017).

Aminophosphonocarboxylates Synthesis

In another study, the synthesis of halomethyl derivatives of (diethoxyphosphorylmethyl)furan-2(3)-carboxylates containing a blocking methyl group at the furan ring's position 5 was explored. These derivatives, including azides and aminophosphonocarboxylates of the furan series, demonstrate the versatility of furan derivatives in chemical synthesis (Pevzner & Zavgorodnii, 2018).

Antimycobacterial Properties

5-Phenyl-furan-2-carboxylic acids, structurally related to Methyl 5-(azidomethyl)furan-2-carboxylate, have shown promise as antimycobacterial agents. They interfere with iron homeostasis, a critical mechanism in treating mycobacterial infections (Mori et al., 2022).

Palladium-Catalysed Heteroarylations

Methyl 5-bromo-2-furoate, similar to Methyl 5-(azidomethyl)furan-2-carboxylate, has been utilized in palladium-catalysed heteroarylations of heteroaromatics. Its use demonstrates the potential of furan derivatives in facilitating the formation of biheteroaryls in high yields, a significant step in organic synthesis (Fu et al., 2012).

High-Performance Liquid Chromatography

Methyl 5-(azidomethyl)furan-2-carboxylate and related compounds have applications in high-performance liquid chromatography for determining compounds like hydroxymethylfurfural in honey. This highlights its relevance in analytical chemistry (Nozal et al., 2001).

Bio-Based Polymer Synthesis

The synthesis of furan carboxylic acids, including derivatives of Methyl 5-(azidomethyl)furan-2-carboxylate, is significant in the polymer and fine chemical industries. Such compounds have been synthesized using Comamonas testosteroni SC1588 cells, demonstrating their potential in biocatalytic processes (Wen et al., 2020).

properties

IUPAC Name

methyl 5-(azidomethyl)furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O3/c1-12-7(11)6-3-2-5(13-6)4-9-10-8/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNALIJSJJPTEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30622416
Record name Methyl 5-(azidomethyl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(azidomethyl)furan-2-carboxylate

CAS RN

83608-90-6
Record name Methyl 5-(azidomethyl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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